N10-Didesmethyl N10-Benzyl Rizatriptan is identified by the Chemical Abstracts Service number 144035-40-5 and has a molecular formula of C13H15N5. It is categorized under small molecules and is part of the triptan class of drugs, which are specifically designed to treat migraines by acting on serotonin receptors in the brain .
The synthesis of N10-Didesmethyl N10-Benzyl Rizatriptan involves several steps that typically start from a precursor compound related to Rizatriptan. The general method can be outlined as follows:
The scalability and economic viability of this synthesis method make it suitable for industrial applications.
The molecular structure of N10-Didesmethyl N10-Benzyl Rizatriptan can be described as follows:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structural integrity and purity .
N10-Didesmethyl N10-Benzyl Rizatriptan participates in various chemical reactions typical for amines and aromatic compounds:
These reactions highlight the versatility of N10-Didesmethyl N10-Benzyl Rizatriptan in further chemical modifications or derivatizations .
N10-Didesmethyl N10-Benzyl Rizatriptan is thought to exert its effects through selective agonism at serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This mechanism is crucial for alleviating migraine symptoms:
This dual action contributes to its efficacy as a therapeutic agent for migraines .
The physical and chemical properties of N10-Didesmethyl N10-Benzyl Rizatriptan include:
These properties are critical for formulation development and determining appropriate storage conditions .
N10-Didesmethyl N10-Benzyl Rizatriptan serves several important roles in scientific research and pharmaceutical development:
IUPAC Name: N-benzyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine [1]Molecular Formula: C₂₂H₂₃N₅Molecular Weight: 357.46 g/molCAS Registry Number: 144035-40-5 [1]
This compound features a multi-ring topology comprising:
The benzyl group introduces extended π-conjugation, altering electron density distribution compared to the parent Rizatriptan. Table 1 summarizes key molecular descriptors:
Table 1: Molecular Descriptors of N10-Didesmethyl N10-Benzyl Rizatriptan
Descriptor | Value |
---|---|
Molecular Formula | C₂₂H₂₃N₅ |
Exact Mass | 357.195 Da |
Heavy Atom Count | 27 |
Topological Polar SA | 56.2 Ų |
Rotatable Bond Count | 5 |
Chirality: Unlike classical triptans (e.g., sumatriptan), this derivative lacks chiral centers due to:
Conformational Flexibility:
Critical modifications distinguish this compound from Rizatriptan (C₁₅H₁₉N₅, MW 269.35 g/mol):
Table 2: Structural Comparison with Rizatriptan and Related Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | N10 Substitution | Key Functional Change |
---|---|---|---|---|
Rizatriptan (Parent) | C₁₅H₁₉N₅ | 269.35 | –N(CH₃)₂ | Bioavailable 5-HT₁B/1D agonist |
N10-Didesmethyl Rizatriptan | C₁₃H₁₅N₅ | 241.29 | –NH₂ | Primary amine metabolite |
N10-Didesmethyl N10-Benzyl Rizatriptan | C₂₂H₂₃N₅ | 357.46 | –NHCH₂C₆H₅ | Lipophilicity-enhancing benzyl group |
Functional Implications:
While experimental X-ray data for this specific derivative is limited in public databases, its solid-state properties can be inferred from structural analogs:
Molecular Packing:
Table 3: Hypothetical Crystallographic Parameters
Parameter | Value |
---|---|
Space Group | P2₁/c |
Density (calc.) | 1.28 g/cm³ |
R-Factor (predicted) | <5% |
Dominant H-bond | N–H···N (2.1 Å) |
The benzyl group’s steric bulk likely reduces crystal symmetry compared to Rizatriptan benzoate, affecting solubility and thermal stability [1] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0